

GNE-064 as a chemical probe for epigenetics

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Compound of Interest

Compound Name: GNE-064

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GNE-064: A Technical Guide for Researchers

An In-depth Review of a Potent and Selective Chemical Probe for the Bromodomains of SMARCA2, SMARCA4, and PBRM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GNE-064**, a potent, selective, and orally bioavailable chemical probe targeting the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (polybromo-1). These proteins are critical components of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a fundamental role in regulating gene expression.^{[1][2][3]} Dysregulation of this complex is implicated in various cancers, making its components attractive targets for therapeutic development.^[4] **GNE-064** serves as an invaluable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.^{[1][3]}

Core Quantitative Data Summary

The following tables summarize the key quantitative data for **GNE-064**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of **GNE-064**

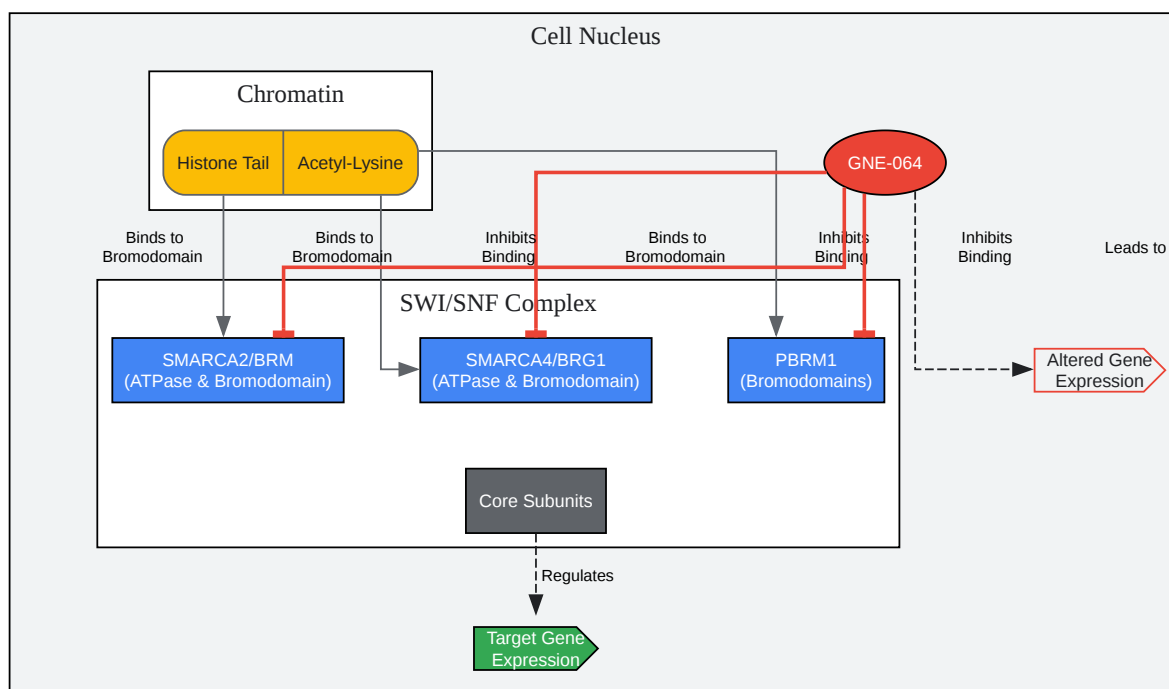
Target	Assay Type	Value	Unit	Reference
SMARCA4	IC50	0.035	μM	[4][5][6][7][8]
SMARCA2	EC50	0.10	μM	[4][5][6][7][8]
SMARCA4	Kd	0.01	μM	[4][5][7][8][9]
SMARCA2	Kd	0.016	μM	[4][5][7][8][9]
PBRM1 (BD5)	Kd	0.018	μM	[4][5][7][8][9]
PBRM1 (BD2)	Kd	0.049	μM	[4][5][7][8][9]

Table 2: In Vivo Pharmacokinetics of **GNE-064** in Female CD-1 Mice

Parameter	Intravenous (0.5 mg/kg)	Oral (1.0 mg/kg)	Unit	Reference
Unbound Plasma Clearance	16	-	mL/min/kg	[5][8]
Half-life (t _{1/2})	1.1	-	h	[5][8]
Oral Bioavailability (F)	-	59	%	[5][8]

Signaling Pathway and Mechanism of Action

GNE-064 functions by competitively inhibiting the binding of acetylated lysine residues on histone tails to the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][3] These bromodomains act as "readers" of epigenetic marks, and their interaction with acetylated histones is crucial for the recruitment and stable binding of the SWI/SNF complex to chromatin.[4] The SWI/SNF complex then utilizes the energy from ATP hydrolysis by its SMARCA2/4 catalytic subunits to remodel nucleosomes, thereby altering DNA accessibility for transcription factors and regulating gene expression.[5][10] By blocking this initial recognition step, **GNE-064** prevents the stable association of the SWI/SNF complex with its target gene promoters, leading to altered gene expression.[2]



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Caption: Mechanism of **GNE-064** Action on the SWI/SNF Complex.

Key Experimental Methodologies

Detailed protocols for the characterization of **GNE-064** are crucial for its application as a chemical probe. Below are summaries of the key experimental procedures. The full, detailed protocols are available in the supporting information of the primary publication.^[1]

Biochemical and Biophysical Assays

Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity (K_d) of **GNE-064** to its target bromodomains.

- **Protein and Compound Preparation:** Recombinant bromodomain proteins are purified and dialyzed into the assay buffer. **GNE-064** is dissolved in a matching buffer.
- **Titration:** The compound solution is titrated into the protein solution in the calorimeter cell at a constant temperature.
- **Data Analysis:** The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

BROMOscan® Assay: This is a competitive binding assay used to determine the selectivity of **GNE-064** against a large panel of bromodomains.

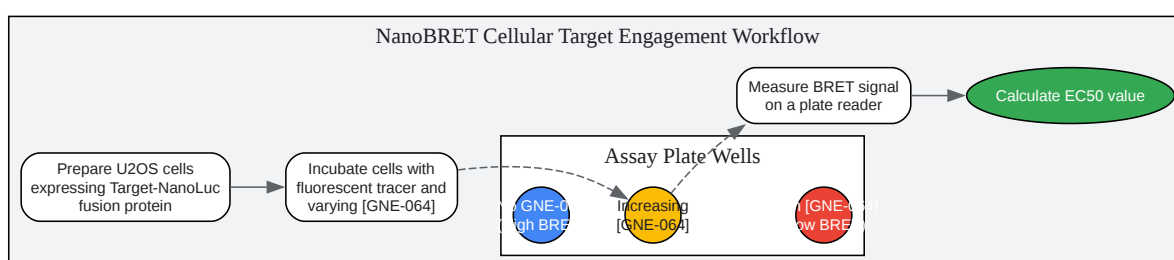
- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[\[11\]](#)[\[12\]](#)
- **Procedure:** DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of **GNE-064**.
- **Quantification:** The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the qPCR signal indicates that the test compound is competing for binding.[\[12\]](#)
- **Data Analysis:** The results are typically reported as K_d values or as a percentage of control binding.

Cellular Assays

Cellular Target Engagement (NanoBRET Assay): This assay measures the engagement of **GNE-064** with its target proteins inside living cells.

- **Cell Line Preparation:** U2OS cells are engineered to express a fusion protein of the target bromodomain (e.g., SMARCA2) and NanoLuc® luciferase.
- **Assay Procedure:** The engineered cells are incubated with a cell-permeable fluorescent tracer that binds to the bromodomain and varying concentrations of **GNE-064**.

- **Detection:** Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. **GNE-064** competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.
- **Data Analysis:** The BRET signal is measured, and the data is used to calculate the EC50 value, representing the concentration of **GNE-064** required to displace 50% of the tracer.



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Caption: Workflow for the NanoBRET Cellular Target Engagement Assay.

In Vivo Studies

Pharmacokinetics Study: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of **GNE-064** in an animal model.

- **Animal Model:** Female CD-1 mice are used.^{[5][8]}
- **Dosing:** **GNE-064** is administered via intravenous (i.v.) injection and oral gavage (p.o.) at specified doses.^{[5][8]}
- **Sample Collection:** Blood samples are collected at various time points after dosing.
- **Analysis:** Plasma concentrations of **GNE-064** are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

- Data Calculation: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the plasma concentration-time profiles.

Conclusion

GNE-064 is a well-characterized and highly valuable chemical probe for investigating the epigenetic roles of the SMARCA2, SMARCA4, and PBRM1 bromodomains. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize **GNE-064** in their studies to further unravel the complexities of SWI/SNF-mediated gene regulation and its implications in health and disease.

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